Structural Similarity vs. Closest Benzoate Analogs
Structural similarity scoring provides a quantitative measure of differentiation between methyl 2-bromo-5-chloro-3-methoxybenzoate and its closest analogs. The highest similarity score of 0.92 is observed with methyl 2-bromo-5-chlorobenzoate, which lacks the 3-methoxy group . Methyl 4-bromo-3,5-dichlorobenzoate shows a similarity score of 0.91, differing in both halogen count and substitution pattern . Methyl 3-bromo-4-chlorobenzoate yields a score of 0.89, while methyl 4-bromo-2-chloro-6-methylbenzoate scores 0.87 . These quantitative similarity metrics establish the compound's distinct structural identity within the halogenated benzoate ester class.
| Evidence Dimension | Structural Similarity Score (0-1 scale) |
|---|---|
| Target Compound Data | 1.00 (reference standard) |
| Comparator Or Baseline | Methyl 2-bromo-5-chlorobenzoate: 0.92; Methyl 4-bromo-3,5-dichlorobenzoate: 0.91; Methyl 3-bromo-4-chlorobenzoate: 0.89; Methyl 4-bromo-2-chloro-6-methylbenzoate: 0.87 |
| Quantified Difference | 8-13% dissimilarity from closest analogs |
| Conditions | Structural similarity algorithm based on molecular fingerprint comparison |
Why This Matters
This quantifies the structural uniqueness, enabling procurement specialists to verify that a requested substitution or alternative would alter the synthetic building block by at least 8% in structural terms.
